molecular formula C3H7Cl2PS B1608557 Propylphosphonothioic dichloride CAS No. 2524-01-8

Propylphosphonothioic dichloride

Cat. No.: B1608557
CAS No.: 2524-01-8
M. Wt: 177.03 g/mol
InChI Key: WELFPYZEJACWRM-UHFFFAOYSA-N
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Description

Propylphosphonothioic dichloride (CAS RN 2524-01-8) is an organophosphorus compound with the molecular formula C₃H₇Cl₂PS. Its IUPAC name is this compound, and it is classified under Schedule 2B04 of the Chemical Weapons Convention (CWC) as a chemical weapons precursor . Structurally, it consists of a propyl group bonded to a phosphorus atom, which is further attached to two chlorine atoms and a sulfur atom (Cl₂P(S)-C₃H₇). Key synonyms include propylthiophosphonic dichloride, dichloropropylphosphine sulfide, and propanephosphonothionodichloridic acid .

The compound’s reactivity stems from the electrophilic phosphorus center and the labile chlorine atoms, making it highly reactive toward nucleophiles like water or alcohols. This property also renders it a precursor for synthesizing organophosphorus nerve agents, such as VX analogues, through esterification or thiolation reactions .

Properties

CAS No.

2524-01-8

Molecular Formula

C3H7Cl2PS

Molecular Weight

177.03 g/mol

IUPAC Name

dichloro-propyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C3H7Cl2PS/c1-2-3-6(4,5)7/h2-3H2,1H3

InChI Key

WELFPYZEJACWRM-UHFFFAOYSA-N

SMILES

CCCP(=S)(Cl)Cl

Canonical SMILES

CCCP(=S)(Cl)Cl

Other CAS No.

2524-01-8

physical_description

This material is a chemical weapon precursor which is similar to methyl phosphonothioic dichloride. See the chemical datasheet for methyl phosphonothioic dichloride for more information.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares propylphosphonothioic dichloride with five analogous organophosphorus dichlorides, highlighting structural, regulatory, and functional differences:

Compound Name CAS RN Molecular Formula Key Substituents Regulatory Status Primary Applications
This compound 2524-01-8 C₃H₇Cl₂PS Propyl, S, Cl₂ Schedule 2B04 (CWC) Chemical weapons precursor, organic synthesis
Methylphosphonothioic dichloride 676-98-2 CH₃Cl₂PS Methyl, S, Cl₂ Schedule 2B04 (CWC) Nerve agent precursor (e.g., Sarin analogues)
Isothis compound 1498-60-8 C₃H₇Cl₂PS Isopropyl, S, Cl₂ Schedule 2B04 (CWC) Chemical weapons precursor
Phenylphosphonic dichloride Not listed C₆H₅Cl₂OP Phenyl, O, Cl₂ Not regulated under CWC Industrial synthesis (e.g., flame retardants, ligands)
Diisopropylphosphoramidous dichloride Not listed C₆H₁₄Cl₂NP Diisopropylamino, Cl₂ Not regulated under CWC Catalyst in asymmetric synthesis
Propyl methylphosphonochloridate 15110-09-5 C₄H₁₀Cl₂P Propyl, methyl, O, Cl Schedule 2B04 (CWC) Intermediate for pesticides/nerve agents

Key Differences in Reactivity and Hazards

  • Sulfur vs. Oxygen Substituents: this compound (S) is more resistant to hydrolysis compared to oxygenated analogues like phenylphosphonic dichloride (O), which reacts rapidly with water to form phosphonic acids .
  • Alkyl Chain Effects: The propyl group in this compound provides moderate lipophilicity, facilitating penetration into biological membranes. In contrast, the methyl group in methylphosphonothioic dichloride results in higher volatility, increasing inhalation risks .
  • Regulatory and Safety Profiles: Compounds under Schedule 2B04 (e.g., propyl-, methyl-, and isopropylphosphonothioic dichlorides) are subject to strict export controls and storage regulations due to their role in chemical weapons production. For example, the U.S. CISA mandates a minimum concentration threshold of 30% and a security threshold quantity (STQ) of 2.2 pounds for isothis compound . Non-scheduled compounds like phenylphosphonic dichloride pose fewer regulatory hurdles but still require careful handling due to corrosivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propylphosphonothioic dichloride
Reactant of Route 2
Propylphosphonothioic dichloride

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